Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

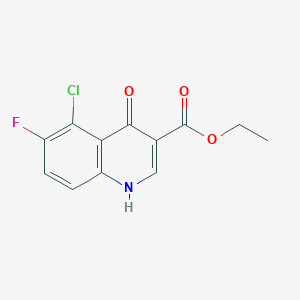

Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative featuring a chlorine atom at position 5, fluorine at position 6, a hydroxyl group at position 4, and an ethyl ester at position 2.

Properties

CAS No. |

141291-37-4 |

|---|---|

Molecular Formula |

C12H9ClFNO3 |

Molecular Weight |

269.65 g/mol |

IUPAC Name |

ethyl 5-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-8-4-3-7(14)10(13)9(8)11(6)16/h3-5H,2H2,1H3,(H,15,16) |

InChI Key |

RWCOPHWIAGNGNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-6-fluoro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of reduced quinoline derivatives.

Hydrolysis: Formation of 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

1. Medicinal Chemistry

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent efficacy, making it a candidate for antibiotic development.

- Anticancer Research : Studies suggest that this compound may inhibit the growth of cancer cell lines by disrupting cellular processes, potentially leading to new cancer therapies.

2. Organic Synthesis

- Used as an intermediate in the synthesis of various quinoline derivatives, which are important in developing pharmaceuticals and agrochemicals.

3. Industrial Applications

- Employed in the production of dyes and pigments due to its chemical stability and color properties.

Case Studies

Several studies have highlighted the potential applications and effectiveness of this compound:

Antimicrobial Efficacy Study

A study evaluated the antibacterial properties against resistant strains, demonstrating significant inhibition zones compared to standard antibiotics. The compound showed zones of inhibition ranging from 18 mm to 24 mm across different strains.

Anticancer Research

Research indicated that the compound could inhibit specific cancer cell lines through mechanisms similar to those observed in bacterial cells. This suggests potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s activity and properties are highly dependent on substituent positions and types. Below is a comparative analysis with structurally related quinoline derivatives:

Impact of Substituent Positions

Chlorine at Position 5 vs. 7 The target compound’s 5-Cl group introduces steric and electronic effects distinct from the 7-Cl analog . In contrast, 7-Cl (as in ) may direct interactions with hydrophobic pockets in biological targets.

Fluorine at Position 6

- Fluorine’s electronegativity increases the acidity of the adjacent 4-hydroxyl group, enhancing hydrogen-bonding capacity. This is critical for interactions with enzymes or receptors .

Additional Functional Groups

- Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit higher lipophilicity and metabolic stability due to CF₃’s strong EWG nature.

- Bulky substituents like bromine (e.g., ) or cyclopropyl groups (e.g., ) may improve selectivity but reduce solubility.

Research Findings and Data Gaps

- Synthetic Pathways: Halogenated quinolines are typically synthesized via Gould-Jacobs cyclization, but substituent positions require tailored conditions (e.g., selective halogenation) .

- Data Limitations : Molecular weight, melting point, and biological activity data for the target compound are absent in the evidence, highlighting the need for experimental characterization.

Biological Activity

Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, including antimicrobial and antitumor properties, synthesis methods, and case studies that highlight its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with specific substituents that influence its biological activity. The molecular formula is C₁₄H₁₃ClFNO₃, with a molecular weight of approximately 269.66 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | ~372.1 °C |

| Density | ~1.451 g/cm³ |

| Melting Point | >300 °C |

The presence of chlorine and fluorine enhances the compound's lipophilicity, which may improve membrane permeability and bioavailability, making it a candidate for further biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound has shown an MIC of 50 mg/mL against Escherichia coli, indicating significant antibacterial activity .

- Mechanism of Action : The compound interacts with bacterial enzymes, disrupting their function and leading to cell death. Its structural features allow for effective binding to these targets.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential antitumor properties. Preliminary studies suggest:

- Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy.

- Mechanism : It is believed to inhibit specific cellular pathways involved in tumor growth, although detailed mechanisms are still under investigation .

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

- Steglich Esterification : Involves the reaction of carboxylic acids with alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

- Transition Metal-Catalyzed Reactions : Utilizing palladium or copper catalysts to facilitate cross-coupling reactions that yield quinoline derivatives .

Study 1: Antibacterial Efficacy

A study conducted by Ahmad et al. assessed the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against E. coli and other Gram-negative bacteria, outperforming several conventional antibiotics .

Study 2: Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways. This suggests its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.